PDE7A Selectivity: >200-Fold Window Over All Other PDE Families Compared with Pan-PDE Inhibitors
BRL-50481 binds human recombinant PDE7A1 with a Ki of 180 ± 10 nM and is at least 200-fold selective for PDE7A over PDE1B, PDE1C, PDE2, PDE3, PDE4A4, and PDE5. At a substrate concentration of 1 μM cAMP, BRL-50481 is 416 times less potent against PDE3 and 38 times less potent against PDE4A4; at 50 nM cAMP, these selectivity margins increase to 1,884-fold and 238-fold, respectively [1]. In contrast, the non-selective PDE inhibitor IBMX inhibits PDE7A with an IC50 of approximately 39.2 mM, representing a >260,000-fold lower potency [2]. This selectivity window enables PDE7-specific pharmacological dissection without confounding activity at other PDE families—a capability not afforded by pan-PDE inhibitors or less selective PDE7 tool compounds.
| Evidence Dimension | Selectivity ratio for PDE7A over other PDE families |
|---|---|
| Target Compound Data | Ki = 180 ± 10 nM for PDE7A; >200-fold selective over PDE1B, PDE1C, PDE2, PDE3, PDE4A4, and PDE5; 416-fold (1 μM cAMP) and 1,884-fold (50 nM cAMP) over PDE3; 38-fold (1 μM cAMP) and 238-fold (50 nM cAMP) over PDE4A4 |
| Comparator Or Baseline | IBMX (non-selective PDE inhibitor): PDE7A IC50 ≈ 39.2 mM; no selectivity across PDE families |
| Quantified Difference | BRL-50481 is >200-fold selective for PDE7A; IBMX shows no PDE7 selectivity (potency ratio >260,000-fold lower on PDE7A) |
| Conditions | Recombinant human PDE enzymes; hrPDE7A1 expressed in baculovirus-infected Sf9 cells; substrate concentrations of 1 μM and 50 nM cAMP |
Why This Matters
For researchers requiring PDE7-specific pharmacological intervention without cross-inhibition of PDE1-PDE6, BRL-50481 provides the selectivity window that pan-PDE inhibitors or multi-PDE tool compounds cannot deliver.
- [1] Smith SJ, Cieslinski LB, Newton R, Donnelly LE, Fenwick PS, Nicholson AG, Barnes PJ, Barnette MS, Giembycz MA. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes. Mol Pharmacol. 2004;66(6):1679-89. PMID: 15371556. View Source
- [2] PDE7A Phosphodiesterase Assay Service – Reference Compound IC50s. Reaction Biology. IBMX IC50 = 39,200 μM; BRL-50481 IC50 = 4,300 μM (note: assay conditions may differ from enzymatic Ki determination). View Source
